molecular formula C19H22ClN3O4S3 B3402292 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1050210-88-2

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B3402292
CAS No.: 1050210-88-2
M. Wt: 488 g/mol
InChI Key: JTPACBWQQHXPJP-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure comprises:

  • Cyclohepta[b]thiophene core: A seven-membered cycloheptane ring fused with a thiophene moiety, substituted at position 3 with a carbamoyl (-CONH₂) group.
  • Sulfonylated pyrrolidine: A pyrrolidine ring (5-membered nitrogen-containing heterocycle) linked via a sulfonyl (-SO₂-) bridge to a 5-chlorothiophene group.

This compound’s design integrates multiple functional groups to modulate electronic, steric, and solubility properties.

Properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S3/c20-14-8-9-15(29-14)30(26,27)23-10-4-6-12(23)18(25)22-19-16(17(21)24)11-5-2-1-3-7-13(11)28-19/h8-9,12H,1-7,10H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPACBWQQHXPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness arises from its cyclohepta[b]thiophene core and sulfonylated pyrrolidine. Key analogues and their differentiating features are outlined below:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Differences & Implications
Target Compound Cyclohepta[b]thiophene - 3-carbamoyl
- 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine
~487.9 (calculated) Larger ring size (7-membered) enhances conformational flexibility; Cl substituent increases lipophilicity .
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(2-thienylsulfonyl)-2-piperidinecarboxamide Cyclopenta[b]thiophene (5-membered) - 3-carbamoyl
- 1-(thiophen-2-sulfonyl)piperidine
~463.5 (calculated) Smaller ring (cyclopenta) reduces steric bulk; piperidine (6-membered) vs. pyrrolidine alters basicity and solubility.
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide Cyclohepta[b]thiophene - 3-cyano
- 5-nitrothiophene carboxamide
347.4 Nitro group (strong electron-withdrawing) vs. carbamoyl reduces H-bonding capacity; cyano enhances reactivity.
4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine Cyclohepta[4,5]thienopyrimidine - 4-chloro
- Pyrimidine fused ring
~281.8 Pyrimidine core introduces aromatic π-stacking potential; lack of sulfonyl group reduces polarity.

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target compound’s 5-chlorothiophene and sulfonyl groups balance lipophilicity (predicted logP ~3.5), favoring membrane permeability compared to the nitro-substituted analogue (logP ~5) .
  • Metabolic Stability : The pyrrolidine-sulfonyl linkage likely confers resistance to oxidative metabolism compared to piperidine-based analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

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